Methyl 5-bromo-7-azaindole-6-carboxylate
CAS No.: 1408074-64-5
Cat. No.: VC3413391
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1408074-64-5 |
|---|---|
| Molecular Formula | C9H7BrN2O2 |
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | AUMFEXBMSDHVRO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C2C=CNC2=N1)Br |
| Canonical SMILES | COC(=O)C1=C(C=C2C=CNC2=N1)Br |
Introduction
Chemical Identity and Nomenclature
Methyl 5-bromo-7-azaindole-6-carboxylate is a brominated carboxylate derivative of the 7-azaindole scaffold. The compound is formally identified through several systematic naming conventions and identifiers:
Chemical Identifiers
The compound is recognized through multiple chemical identification systems that facilitate its precise recognition in scientific literature and databases:
| Identifier Type | Value |
|---|---|
| IUPAC Name | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |
| CAS Registry Number | 1408074-64-5 |
| PubChem CID | 72208053 |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| InChIKey | AUMFEXBMSDHVRO-UHFFFAOYSA-N |
Synonyms
The compound is also known by several alternative names in scientific literature:
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Methyl 5-bromo-7-azaindole-6-carboxylate
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1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-bromo-, methyl ester
Molecular Structure and Properties
Structural Features
Methyl 5-bromo-7-azaindole-6-carboxylate contains a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core scaffold with two key substituents: a bromine atom at position 5 and a methyl carboxylate group at position 6. This structural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential biological interactions.
The molecular structure can be represented by the SMILES notation:
COC(=O)C1=C(C=C2C=CNC2=N1)Br
Physical and Chemical Properties
The physical and chemical properties of methyl 5-bromo-7-azaindole-6-carboxylate are influenced by its molecular structure, particularly the presence of the bromine atom and the methyl carboxylate group:
| Property | Value/Description |
|---|---|
| Physical State | Likely a crystalline solid at room temperature |
| Color | Presumed white to off-white powder (based on related compounds) |
| Solubility | Likely soluble in organic solvents such as DMSO, chloroform, and methanol |
| Stability | Expected to be stable under standard laboratory conditions |
| LogP | Predicted to be moderately lipophilic due to bromine substituent |
Spectroscopic Characterization
Spectral Properties
Spectroscopic techniques are essential for confirming the structure and purity of methyl 5-bromo-7-azaindole-6-carboxylate:
| Spectroscopic Method | Expected Characteristics |
|---|---|
| ¹H NMR | Signals for the methyl ester, pyrrole NH, and aromatic protons |
| ¹³C NMR | Signals for carbonyl carbon, methyl carbon, and aromatic/heterocyclic carbons |
| Mass Spectrometry | Molecular ion peak at m/z 255/257 (bromine isotope pattern) |
| IR Spectroscopy | Characteristic bands for C=O stretching, N-H stretching, and aromatic vibrations |
Applications and Significance
Pharmaceutical Research
Methyl 5-bromo-7-azaindole-6-carboxylate represents a potentially valuable building block for medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active compounds. The 7-azaindole core is known to serve as a bioisostere for indole in numerous pharmaceutical applications.
Role in Chemical Synthesis
As a functionalized azaindole derivative, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. The presence of both a bromine atom and a carboxylate group provides multiple handles for further chemical transformations, including:
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Cross-coupling reactions (Suzuki, Stille, Negishi) utilizing the bromide
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Functional group interconversions of the ester group
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Further elaboration of the azaindole ring system
Structural Relationships
Comparison with Related Compounds
Methyl 5-bromo-7-azaindole-6-carboxylate shares structural similarities with several related compounds, providing context for understanding its properties:
| Compound | Molecular Weight | Structural Relationship |
|---|---|---|
| 5-Bromo-7-azaindole | 197.03 g/mol | Lacks the methyl carboxylate at position 6 |
| 7-Azaindole | 118.14 g/mol | Core scaffold without substitution |
| Methyl 7-azaindole-6-carboxylate | 176.17 g/mol | Lacks the bromine at position 5 |
Research Status and Future Directions
Current Research Status
Despite its potential utility, comprehensive research specifically focused on methyl 5-bromo-7-azaindole-6-carboxylate appears limited in the publicly available literature. The compound was registered in chemical databases in 2013, suggesting ongoing interest in this structural class .
Future Research Opportunities
Future research directions for methyl 5-bromo-7-azaindole-6-carboxylate may include:
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Development of optimized synthetic routes
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Exploration of its potential as a building block in medicinal chemistry
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Investigation of structure-activity relationships in biological systems
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Application in the synthesis of novel heterocyclic compounds
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